
7-Methyl-1-tetralone oxime
Overview
Description
7-Methyl-1-tetralone oxime is a substituted tetralone derivative where the ketone group at position 1 of the tetralin scaffold is converted into an oxime (-NOH) functional group, with a methyl substituent at position 5. This compound is of interest in organic synthesis and pharmaceutical research due to the structural versatility of tetralones and the reactivity of oxime groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone oxime typically involves the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-tetralone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Chemical Synthesis
7-Methyl-1-tetralone oxime serves as a significant building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules. Notably, it can participate in:
- Oxidation : Leading to the formation of nitroso derivatives.
- Reduction : Resulting in the corresponding amine.
- Substitution Reactions : Involving nucleophilic substitution that can yield various substituted oxime derivatives.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .
Biological Research
The derivatives of this compound are being investigated for their potential biological activities. Some notable areas include:
- Anticancer Properties : Research indicates that certain oxime derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Studies have shown that these compounds may reduce inflammation, making them candidates for treating inflammatory diseases .
Medicinal Applications
In the field of medicine, this compound and its derivatives are explored for their role as acetylcholinesterase reactivators. This property is particularly significant in developing antidotes for organophosphate poisoning, which is a critical area of research given the prevalence of organophosphate pesticides and nerve agents .
Industrial Uses
The compound is also utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural characteristics allow it to serve as an intermediate in producing various active pharmaceutical ingredients (APIs) and agricultural chemicals .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- A study published in Organic Letters discusses the cross-coupling reactions involving oximes, demonstrating the versatility of this compound in forming new carbon-carbon bonds under specific catalytic conditions .
- Research on the Beckmann rearrangement of oximes has shown that this compound can undergo unique migratory preferences influenced by substituent effects, which could lead to novel synthetic pathways for creating complex structures .
Mechanism of Action
The mechanism of action of 7-Methyl-1-tetralone oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the release of the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 7-methyl-1-tetralone oxime and its analogs:
*Calculated based on similar compounds.
†Estimated from aliphatic oxime analogs .
Thermal Stability and Decomposition
- This compound: Stability data is unavailable, but oximes with extensive hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher decomposition temperatures (288.7°C) .
- 7-Methoxy-1-tetralone : While decomposition data is lacking, its crystal packing is stabilized by weak C–H⋯O and C–H⋯π interactions, contributing to solid-state stability .
Biological Activity
7-Methyl-1-tetralone oxime is an organic compound characterized by its unique structure, which includes a methyl group at the 7-position of the tetralone framework. This modification can significantly influence its chemical reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.
The molecular formula of this compound is CHNO. It is synthesized through the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate under reflux conditions. This process yields the oxime functional group, which is crucial for its biological activities .
Table 1: Comparison of Structural Properties
Compound | Molecular Formula | Key Functional Group | Unique Feature |
---|---|---|---|
This compound | CHNO | Oxime | Methyl group at C-7 |
1-Tetralone oxime | CHNO | Oxime | No methyl substitution |
6-Methyl-1-tetralone oxime | CHNO | Oxime | Methyl group at C-6 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets within biological systems.
Anticancer Activity
Studies have demonstrated that derivatives of oximes, including this compound, possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain oximes have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .
Case Study: Anticancer Effects
A study evaluated the effects of this compound on human colorectal carcinoma cells (HCT-116). The compound was administered at varying concentrations, and results indicated a dose-dependent inhibition of cell viability, with an IC value determined to be approximately 0.5 µM .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory effects. Oximes are known to modulate inflammatory pathways and have been shown to inhibit pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Acetylcholinesterase Reactivation : As an oxime compound, it can reactivate acetylcholinesterase inhibited by organophosphates, making it a candidate for antidote development against poisoning .
- Kinase Inhibition : It has been reported that various oximes can inhibit multiple kinases involved in cancer progression, including PI3K and Aurora kinases. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparative Analysis with Other Oximes
The biological activity of this compound can be compared with other related compounds:
Table 2: Biological Activities of Related Oximes
Compound | Anticancer Activity (IC) | Anti-inflammatory Effects |
---|---|---|
This compound | ~0.5 µM | Moderate |
Acylated triterpene oximes | Varies (0.1–10 µM) | Strong |
Other heterocyclic oximes | Varies (0.5–5 µM) | Variable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-1-tetralone oxime, and how can experimental reproducibility be ensured?
- Methodological Answer : Begin with the condensation of 7-methyl-1-tetralone with hydroxylamine hydrochloride under acidic or basic conditions. Optimize parameters (e.g., solvent polarity, temperature, stoichiometry) to maximize yield. Validate reproducibility by documenting precise reaction conditions (e.g., reflux time, purification steps) and cross-referencing with established protocols for analogous oximes . Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm product identity and purity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via thin-layer chromatography (TLC) and UV-Vis spectroscopy. Compare results with stability data from structurally similar oximes (e.g., phosgene oxime) to identify degradation pathways . Document findings using standardized degradation kinetics models .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its tautomers or isomers?
- Methodological Answer : Employ a combination of H/C NMR, infrared (IR) spectroscopy, and X-ray crystallography. NMR chemical shifts for oxime protons (δ 8–10 ppm) and NOE experiments can resolve tautomeric forms. IR stretches (e.g., N–O at ~1600 cm) and crystallographic data provide additional confirmation .
Q. How can researchers conduct a systematic literature review on this compound’s reactivity?
- Methodological Answer : Use databases like SciFinder, Reaxys, and PubMed with keywords such as "tetralone oxime derivatives," "Beckmann rearrangement," and "oxime functionalization." Filter results by relevance, focusing on peer-reviewed journals and avoiding non-academic sources (e.g., commercial websites). Critically evaluate experimental protocols and data reproducibility .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?
- Methodological Answer : Perform meta-analysis of published data to identify variables affecting yields (e.g., catalyst type, solvent purity). Replicate key experiments under controlled conditions, using statistical tools (e.g., ANOVA) to quantify variability. Cross-validate results with independent characterization methods (e.g., mass spectrometry) to rule out impurities . Publish negative results to address publication bias .
Q. What mechanistic insights can be gained from studying the Beckmann rearrangement of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations to model transition states and reaction pathways. Compare computational results with experimental kinetic data (e.g., rate constants under varying pH or temperature). Isotopic labeling (e.g., N in oxime groups) can track rearrangement intermediates via NMR or mass spectrometry .
Q. How should researchers design toxicity studies for this compound, given limited existing data?
- Methodological Answer : Extrapolate from structurally related compounds (e.g., phosgene oxime’s AEGL values) to establish provisional safety thresholds. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (e.g., acute exposure in rodent models). Apply uncertainty factors (e.g., 3–10×) to account for interspecies variability and data gaps .
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices?
- Methodological Answer : Optimize sample preparation (e.g., solid-phase extraction, derivatization) to isolate the target compound. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate methods via spike-recovery experiments in representative matrices (e.g., biological fluids, environmental samples) .
Q. Methodological Resources
Properties
IUPAC Name |
(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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